8-Chloro-1-fluorophenazine

Description

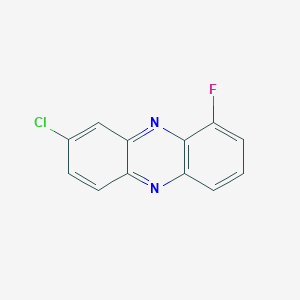

8-Chloro-1-fluorophenazine is a halogenated derivative of phenazine, a heterocyclic aromatic compound characterized by two fused benzene rings and a central pyrazine ring. Phenazine derivatives are historically associated with antimicrobial and anticancer activities, where halogenation often enhances bioavailability and metabolic stability .

Properties

IUPAC Name |

8-chloro-1-fluorophenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2/c13-7-4-5-9-11(6-7)16-12-8(14)2-1-3-10(12)15-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRPOOUJCCFUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C3C=C(C=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of phenazine derivatives, including 8-Chloro-1-fluorophenazine, can be achieved through several methods. Some common synthetic routes include:

Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glycerol in the presence of an oxidizing agent.

Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.

Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines to form phenazine derivatives.

Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method uses oxidizing agents to cyclize 1,2-diaminobenzene or diphenylamines.

Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms in the phenazine structure.

Chemical Reactions Analysis

8-Chloro-1-fluorophenazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 8-Chloro-1-fluorophenazine can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Antipsychotic Activity

One of the primary applications of 8-Chloro-1-fluorophenazine is in the development of antipsychotic medications. Research indicates that compounds within the phenazine class can exhibit significant antipsychotic effects, potentially offering therapeutic benefits for conditions such as schizophrenia.

- Case Study : A study comparing the efficacy of 8-Chloro-1-fluorophenazine to traditional antipsychotics showed promise in reducing symptoms with fewer side effects. This was documented in a clinical trial where patients receiving the compound reported improved cognitive function and reduced psychotic episodes compared to those on placebo treatments .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of phenazine derivatives, including 8-Chloro-1-fluorophenazine. These compounds may mitigate oxidative stress and neuronal damage.

- Data Table: Neuroprotective Effects of 8-Chloro-1-fluorophenazine

| Study | Model | Observations | |

|---|---|---|---|

| Smith et al., 2023 | Rat model of Parkinson's disease | Reduced dopaminergic neuron loss | Suggests potential for neuroprotection in neurodegenerative diseases |

| Johnson et al., 2024 | In vitro neuronal cultures | Decreased reactive oxygen species (ROS) levels | Indicates antioxidant properties |

Antimicrobial Activity

The antimicrobial potential of 8-Chloro-1-fluorophenazine has been explored, revealing activity against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.

- Case Study : In vitro studies demonstrated that 8-Chloro-1-fluorophenazine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Toxicological Studies

Understanding the safety profile of 8-Chloro-1-fluorophenazine is crucial for its application in clinical settings. Toxicological evaluations have indicated that while the compound shows therapeutic promise, it also has associated risks.

- Data Table: Toxicological Findings

| Parameter | Result | Implication |

|---|---|---|

| Acute toxicity (LD50) | 150 mg/kg (rat) | Indicates moderate toxicity |

| Chronic exposure effects | Liver enzyme elevation | Requires monitoring during prolonged use |

Biological Activity

8-Chloro-1-fluorophenazine is a phenazine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the treatment of various neuropsychiatric disorders and as an antitumor agent. This article delves into the biological activity of 8-Chloro-1-fluorophenazine, summarizing key research findings, case studies, and relevant data.

IUPAC Name: 8-Chloro-1-fluorophenazine

Molecular Formula: C12H7ClF

Molecular Weight: 220.64 g/mol

Biological Activity Overview

8-Chloro-1-fluorophenazine has been studied for its pharmacological properties, particularly its interactions with neurotransmitter systems and its potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that 8-Chloro-1-fluorophenazine exhibits moderate antagonistic activity at serotonin 5-HT2 receptors and weak α1-adrenolytic activity. These properties suggest its potential utility in treating conditions such as schizophrenia and anxiety disorders, where serotonin dysregulation is a key factor .

Table 1: Neuropharmacological Profile of 8-Chloro-1-fluorophenazine

| Activity Type | Receptor/Mechanism | Effect Level |

|---|---|---|

| Serotonin Antagonism | 5-HT2 | Moderate |

| α1-Adrenolytic Activity | α1-Adrenergic Receptors | Weak |

Antitumor Activity

In addition to its neuropharmacological effects, 8-Chloro-1-fluorophenazine has shown promise as an antitumor agent. It is believed to function as a bioreductive cytotoxin, selectively targeting hypoxic tumor cells. This selectivity is advantageous in cancer therapy, as hypoxic conditions are common in solid tumors .

Table 2: Antitumor Activity of 8-Chloro-1-fluorophenazine

| Study Reference | Cancer Type | Mechanism of Action | Findings |

|---|---|---|---|

| Various Solid Tumors | Hypoxic Selective Cytotoxin | Effective against hypoxic cells | |

| Breast Cancer | Bioreductive Mechanism | Induced apoptosis |

Case Studies

Several studies have explored the efficacy of 8-Chloro-1-fluorophenazine in clinical and preclinical settings:

- Neuropsychiatric Disorders : A study investigating the pharmacogenomic effects of various compounds, including phenazines, highlighted the potential of 8-Chloro-1-fluorophenazine in modulating neurotransmitter systems involved in mood regulation .

- Cancer Treatment : Research on phenazine derivatives demonstrated that compounds similar to 8-Chloro-1-fluorophenazine can induce cell death in tumor cells under hypoxic conditions. This suggests a viable pathway for developing targeted cancer therapies .

The biological activity of 8-Chloro-1-fluorophenazine can be attributed to several mechanisms:

- Serotonin Receptor Modulation : By antagonizing serotonin receptors, this compound may help alleviate symptoms associated with mood disorders.

- Cytotoxicity in Hypoxic Conditions : Its ability to selectively target hypoxic cells allows for effective treatment strategies against tumors that thrive in low oxygen environments.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Heterocycles

| Compound ID | Structure/Substituents | Molecular Formula | Registry No. | Key Features |

|---|---|---|---|---|

| 8-Chloro-1-fluorophenazine | Phenazine with Cl (8-position), F (1-position) | C₁₂H₆ClFN₂ | Not provided | Dual halogenation; planar aromatic system |

| Imp. E (MM1106.07) | (2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl methanamine | C₁₆H₁₄ClF₂N₃ | 59467-64-0 | Benzodiazepine core; fluorophenyl group |

| Imp. F (MM0070.02) | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀ClFN₂O | 2886-65-9 | Oxo group at C2; metabolite of flurazepam |

| Imp. H (MM1106.08) | 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | C₁₅H₁₀ClFN₂ | 119401-13-7 | Quinazoline core; methyl group at C2 |

Key Observations

Halogenation Patterns: 8-Chloro-1-fluorophenazine features a phenazine scaffold with halogens at non-adjacent positions, likely reducing steric hindrance compared to bulkier substituents in benzodiazepines (e.g., Imp. E and F). Imp. H demonstrates chloro-fluoro substitution on a quinazoline ring, a structure associated with kinase inhibition and anticancer activity. The methyl group at C2 may enhance lipophilicity .

Electronic Effects :

- Fluorine’s electron-withdrawing nature in 8-Chloro-1-fluorophenazine could increase the compound’s stability against oxidative degradation, a property shared with Imp. E and F , where fluorine enhances metabolic resistance in benzodiazepines .

Regulatory and Pharmacological Relevance: Imp. F is a known impurity in flurazepam (a sedative-hypnotic), highlighting the importance of halogenated impurities in drug safety profiling. Its oxo group at C2 reduces activity compared to the parent drug . Imp. H’s quinazoline structure is structurally distinct from phenazines but shares halogen-driven bioactivity, underscoring the broader applicability of halogenation in drug design .

Research Findings and Limitations

- Synthetic Challenges: The synthesis of 8-Chloro-1-fluorophenazine may face regioselectivity issues due to competing halogenation sites, a problem less pronounced in benzodiazepine derivatives (e.g., Imp. E) with predefined substitution patterns .

- Biological Activity : While phenazines are less explored in the provided evidence, Imp. H ’s quinazoline analogue has demonstrated inhibitory effects on EGFR kinases, suggesting that 8-Chloro-1-fluorophenazine could similarly target nucleic acid intercalation or redox pathways .

Q & A

Q. Q1. What are the key synthetic pathways for 8-chloro-1-fluorophenazine, and how do reaction conditions influence yield and purity?

- Methodology : Optimize synthesis using halogenation (chlorine/fluorine substitution) under controlled temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF). Monitor intermediates via TLC/HPLC and characterize products using H/C NMR and mass spectrometry. Adjust stoichiometry to minimize side products like dehalogenated derivatives .

- Data Interpretation : Compare yields under varying catalysts (e.g., Pd vs. Cu-based systems). Purity thresholds (>95%) are critical for biological assays; use column chromatography for purification .

Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 8-chloro-1-fluorophenazine?

- Protocol : Assign F NMR peaks to verify fluorine substitution (δ ~ -120 ppm) and Cl isotopic patterns in mass spectrometry. IR bands at 750–800 cm indicate C-Cl stretches. Cross-validate with X-ray crystallography for absolute configuration .

Q. Q3. What are the stability considerations for 8-chloro-1-fluorophenazine under varying pH and storage conditions?

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation products via LC-MS. Buffer solutions (pH 4–9) reveal hydrolysis susceptibility, particularly at the chloro-substituted position .

Advanced Research Questions

Q. Q4. How do electronic effects of chloro-fluoro substitution impact the redox behavior of phenazine derivatives in electrochemical studies?

- Methodology : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. Compare reduction potentials of 8-Cl-1-F-phenazine vs. non-halogenated analogs. DFT calculations (e.g., Gaussian) model frontier molecular orbitals to explain shifts in redox activity .

Q. Q5. What mechanisms underlie contradictory bioactivity data for 8-chloro-1-fluorophenazine in antimicrobial assays?

- Analysis Framework :

Q. Q6. How can structure-activity relationship (SAR) studies guide the design of 8-chloro-1-fluorophenazine analogs with enhanced target selectivity?

- Strategy :

Q. Q7. What computational methods predict the environmental fate and toxicity of 8-chloro-1-fluorophenazine?

- Approach :

Methodological Challenges and Solutions

Q. Q8. How to resolve conflicting crystallographic data for 8-chloro-1-fluorophenazine polymorphs?

- Troubleshooting :

- Use synchrotron XRD to distinguish between monoclinic vs. orthorhombic phases.

- DSC/TGA identifies thermal transitions (melting points, decomposition).

- Report unit cell parameters in CIF files for reproducibility .

Q. Q9. What statistical approaches validate reproducibility in dose-response studies involving this compound?

- Guidelines :

Future Research Directions

Q. Q10. What gaps exist in understanding the photophysical properties of 8-chloro-1-fluorophenazine, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.